molecular formula C14H20ClNO2 B14677417 1-(1-Pyrrolidinyl)-2-propanol benzoate hydrochloride CAS No. 36846-57-8

1-(1-Pyrrolidinyl)-2-propanol benzoate hydrochloride

Cat. No.: B14677417
CAS No.: 36846-57-8
M. Wt: 269.77 g/mol
InChI Key: WOWNYUXFUBQYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Pyrrolidinyl)-2-propanol benzoate hydrochloride is a chemical compound that features a pyrrolidine ring, a propanol group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrrolidinyl)-2-propanol benzoate hydrochloride typically involves the reaction of 1-(1-Pyrrolidinyl)-2-propanol with benzoic acid or its derivatives under acidic conditions to form the benzoate ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the esterification process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyrrolidinyl)-2-propanol benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

1-(1-Pyrrolidinyl)-2-propanol benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Pyrrolidinyl)-2-propanol benzoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic secondary amine with similar structural features.

    Prolinol: A hydroxylated derivative of pyrrolidine.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Uniqueness: 1-(1-Pyrrolidinyl)-2-propanol benzoate hydrochloride is unique due to the combination of the pyrrolidine ring, propanol group, and benzoate ester, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

36846-57-8

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

1-pyrrolidin-1-ylpropan-2-yl benzoate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-12(11-15-9-5-6-10-15)17-14(16)13-7-3-2-4-8-13;/h2-4,7-8,12H,5-6,9-11H2,1H3;1H

InChI Key

WOWNYUXFUBQYQP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)OC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.